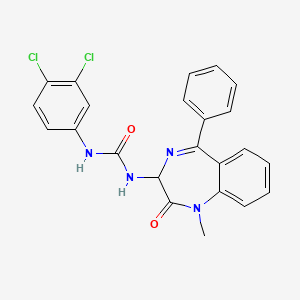

1-(3,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Description

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2N4O2/c1-29-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)27-21(22(29)30)28-23(31)26-15-11-12-17(24)18(25)13-15/h2-13,21H,1H3,(H2,26,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDXCSPGUAUTAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Properties

L 735821 has been studied primarily for its pharmacological effects, particularly in the context of central nervous system (CNS) disorders. Some notable properties include:

- Anxiolytic Effects : Research indicates that compounds similar to L 735821 exhibit anxiolytic properties, making them potential candidates for treating anxiety disorders. The mechanism involves modulation of neurotransmitter systems, particularly those involving GABA receptors .

- Antidepressant Activity : Some studies suggest that L 735821 may also demonstrate antidepressant-like effects in animal models. The compound's interaction with serotonin and norepinephrine pathways is thought to contribute to these effects .

Case Study 1: Anxiolytic Testing

In a study conducted by researchers at a leading pharmacological institute, L 735821 was tested for its anxiolytic effects using the elevated plus maze model in rodents. The results indicated that administration of the compound significantly increased the time spent in open arms compared to controls, suggesting reduced anxiety levels .

Case Study 2: Antidepressant Activity

Another study investigated the antidepressant properties of L 735821 through forced swim tests and tail suspension tests in mice. The compound demonstrated a significant reduction in immobility time, indicating potential antidepressant activity. These findings were corroborated by alterations in serotonin levels in the brain post-administration .

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Analogous Compounds

Key Observations :

- Chlorine Substitution: The position of chlorine atoms (3,4- vs. 3,5- vs. For example, 3,5-dichloro substitution () may enhance lipophilicity compared to 2,6-dichloro .

- Methyl vs. Ethoxy Groups : Methyl substituents (e.g., 3-methylphenyl in L-365,260 ) increase hydrophobicity, while ethoxy groups () introduce polarity and hydrogen-bonding capacity .

- Molecular Weight : The ethoxy-substituted analog (546.64 g/mol) has significantly higher molecular weight, which may impact bioavailability compared to smaller analogs like the 4-chloro derivative (418.88 g/mol) .

Hydrogen-Bonding and Crystallographic Insights

The urea moiety (–NH–CO–NH–) in these compounds serves as a critical hydrogen-bond donor/acceptor. highlights that urea derivatives often form robust hydrogen-bond networks, influencing crystal packing and solubility. In contrast, methyl-substituted analogs (e.g., L-365,260 ) may exhibit reduced polarity, favoring hydrophobic interactions in biological systems.

Pharmacological Implications

- Benzodiazepine Core : The 1,4-benzodiazepine scaffold is historically associated with GABAₐ receptor modulation. Substituents on the phenyl rings may fine-tune selectivity for peripheral vs. central receptors .

- Chlorine vs. Methyl Groups : Chlorine atoms (electron-withdrawing) may enhance binding to polar receptor pockets, whereas methyl groups (electron-donating) could improve membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 1-(3,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea?

- Methodological Answer : The synthesis involves multi-step organic reactions, including urea bond formation via coupling of 3,4-dichlorophenyl isocyanate with the benzodiazepine scaffold. Protective group strategies (e.g., tert-butoxycarbonyl for amine intermediates) and catalytic methods (e.g., palladium-mediated cross-coupling) are critical. Solvent selection (e.g., anhydrous DMF or THF) and temperature control (e.g., −20°C for isocyanate stability) must align with reagent compatibility. Post-synthesis purification via column chromatography or recrystallization ensures product integrity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear NIOSH-approved face shields, nitrile gloves, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as the compound may release hazardous vapors during synthesis .

- First Aid : For accidental exposure, rinse eyes with water for ≥15 minutes, wash skin with soap, and seek immediate medical consultation with the SDS .

Q. How can researchers confirm the purity and structural identity of the synthesized compound?

- Methodological Answer :

- HPLC/MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and mass spectrometry for purity assessment and molecular weight confirmation .

- NMR : ¹H/¹³C NMR in deuterated DMSO confirms regiochemistry (e.g., distinguishing urea NH peaks at δ 8.5–9.5 ppm) .

- Elemental Analysis : Verify C/H/N/Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Comparative Assays : Replicate experiments under standardized conditions (e.g., fixed IC50 protocols for enzyme inhibition) to isolate variables like solvent effects (DMSO vs. ethanol) .

- Purity Validation : Use DSC (differential scanning calorimetry) to detect polymorphic impurities that may alter bioactivity .

- Statistical Analysis : Apply ANOVA to evaluate inter-laboratory variability in potency measurements .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

- Methodological Answer :

- Disorder/Twinning : The dichlorophenyl and benzodiazepine moieties may exhibit rotational disorder. Use SHELXL for twin refinement (TWIN/BASF commands) and high-resolution data (≤0.8 Å) to resolve ambiguities .

- Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) identifies key motifs (e.g., R₂²(8) urea dimerization) influencing crystal packing. IR spectroscopy corroborates H-bonding networks .

Q. How can Design of Experiments (DoE) optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Factor Screening : Use Plackett-Burman designs to prioritize variables (e.g., catalyst loading, temperature).

- Response Surface Modeling : Central Composite Design (CCD) identifies optimal conditions (e.g., 65°C, 1.5 mol% Pd(OAc)₂) for maximizing yield .

- Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce exothermic risks in isocyanate coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.